2-Oxobenzimidazole-5-carbaldehyde
Description
Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Science
Benzimidazole scaffolds are of paramount importance in modern chemical science, particularly in the realm of medicinal chemistry. researchgate.netresearchgate.net This significance stems from their structural similarity to naturally occurring purines, which allows them to interact with various biological targets. mdpi.com The versatility of the benzimidazole ring system, which can be readily substituted at various positions, allows for the fine-tuning of its steric and electronic properties to achieve desired biological activities. researchgate.netresearchgate.net
The benzimidazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. mdpi.comrsc.org This wide range of biological activities has led to the classification of benzimidazole as a "privileged scaffold" in drug discovery. researchgate.net
The following table provides a glimpse into the diverse biological activities associated with benzimidazole derivatives:
| Biological Activity | Description |
| Antimicrobial | Effective against a variety of bacterial and fungal pathogens. |
| Antiviral | Shows activity against several types of viruses. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Possesses properties that can reduce inflammation. |
| Antihypertensive | Can help in lowering high blood pressure. |
Historical Development of 2-Oxobenzimidazole Derivatives in Synthetic Chemistry
The synthesis of the parent benzimidazole was first reported in 1872. researchgate.net Early methods for the synthesis of benzimidazole derivatives, such as the Phillips-Ladenburg reaction, involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. researchgate.net Another classical approach, the Weidenhagen reaction, utilizes the reaction of o-phenylenediamines with aldehydes or ketones. researchgate.net
The development of synthetic routes to 2-oxobenzimidazole, also known as benzimidazolone, followed. These compounds are characterized by a carbonyl group at the 2-position of the benzimidazole ring. Historically, their synthesis often involved the reaction of o-phenylenediamine (B120857) with phosgene (B1210022) or its derivatives. Over the years, more efficient and safer methods have been developed, including the use of urea (B33335), carbon dioxide, and other carbonyl sources. The continuous refinement of these synthetic methodologies has made 2-oxobenzimidazole derivatives more accessible for further chemical exploration.
Current Research Trajectories for 2-Oxobenzimidazole-5-carbaldehyde
Current research on this compound is primarily focused on its utilization as a versatile intermediate in the synthesis of more complex molecules. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, including condensations, oxidations, and reductions. This allows for the facile introduction of diverse functionalities and the construction of novel molecular architectures.
While direct biological studies on this compound itself are not extensively reported in the available literature, its derivatives are being investigated for various potential applications. The core 2-oxobenzimidazole scaffold is known to be a pharmacophore in several biologically active compounds. Therefore, it is anticipated that derivatives of this compound could exhibit interesting pharmacological properties.
Recent research efforts are likely directed towards the following areas:
Synthesis of Novel Heterocyclic Systems: The aldehyde group of this compound can be used to construct fused heterocyclic systems by reacting it with various binucleophiles. These new systems could possess unique photophysical or biological properties.
Development of Schiff Base Derivatives: The reaction of the aldehyde with primary amines leads to the formation of Schiff bases. These compounds are known to exhibit a wide range of biological activities, and new derivatives based on the 2-oxobenzimidazole scaffold are of significant interest.
Preparation of Potential Kinase Inhibitors: The 2-oxobenzimidazole core is found in some kinase inhibitors. The derivatization of the 5-carbaldehyde group could lead to the discovery of new and potent inhibitors of specific kinases involved in disease pathways.
The following table lists the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 106429-59-8 |
| Appearance | Solid |
Structure
3D Structure
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-oxobenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H |
InChI Key |
KNIPMYBOOWMSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 2-Oxobenzimidazole-5-carbaldehyde
The traditional synthesis of this compound relies on two key transformations: the formation of the benzimidazole (B57391) ring system and the subsequent formylation of this core structure.
The formation of the benzimidazole scaffold is a cornerstone of this synthesis. A widely employed method is the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and a one-carbon electrophile. In the context of 2-oxobenzimidazoles, this often involves the reaction of a 1,2-diaminobenzene derivative with urea (B33335) or a related carbonyl-containing compound.
A classic approach involves the condensation of o-phenylenediamine with various reagents. For instance, the reaction of o-phenylenediamine with benzaldehyde (B42025) can yield 2-phenyl-benzimidazole, demonstrating the versatility of this condensation approach. mdpi.com The reaction conditions can be optimized by varying the molar ratio of the reactants and the temperature. mdpi.com
The following table summarizes a typical condensation reaction for forming a benzimidazole derivative:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |
| o-phenylenediamine | Benzaldehyde (1:1) | 20 wt% MK10, MW, 60°C | 2-phenyl-benzimidazole | 81.2% |
| o-phenylenediamine | Benzaldehyde (1:2) | 20 wt% MK10, MW, 60°C | 1-benzyl-2-phenyl-benzimidazole | 98.5% |
Data sourced from a study on benzimidazole synthesis using MK10 clay. mdpi.com
Once the 2-oxobenzimidazole core is in place, the next critical step is the introduction of the carbaldehyde group at the 5-position. This is typically achieved through a formylation reaction. Various formylating agents and reaction conditions can be employed to achieve this transformation.
While direct formylation of the pre-formed 2-oxobenzimidazole is a plausible route, alternative strategies might involve the use of a precursor already containing the aldehyde or a masked aldehyde group. For example, the synthesis of imidazole-2(and -5)-carbaldehydes has been studied through the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives with DMF serving as the formylating agent. rsc.org This highlights a potential, though more complex, strategy for introducing the aldehyde functionality.
Synthesis of Critical Precursors and Intermediates
The successful synthesis of this compound is heavily reliant on the availability and purity of its precursors. The primary precursor is a substituted o-phenylenediamine. For this compound, this would ideally be 3,4-diaminobenzaldehyde (B12967015) or a derivative where the aldehyde is protected.
The synthesis of such precursors can be challenging. One might consider starting with a commercially available nitrated aromatic compound, which can then be subjected to reduction of the nitro groups to amines and introduction or unmasking of the aldehyde functionality.
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. chemmethod.com This trend has also impacted the synthesis of benzimidazole derivatives.
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, shorter reaction times, and improved selectivity. ijpdd.org In the context of benzimidazole synthesis, various catalysts have been explored. Lewis acids, such as lanthanide triflates, have proven effective in catalyzing the formation of the benzimidazole ring. ijpdd.org For instance, Er(OTf)₃ has been used as a catalyst for the synthesis of 2-substituted benzimidazoles in water, showcasing a green approach. mdpi.com
Heterogeneous catalysts, such as zeolites and silica (B1680970) sulfuric acid, are also gaining traction due to their ease of separation and potential for recycling, which aligns with the principles of sustainable chemistry. mdpi.com
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the synthesis of benzimidazoles, this has led to the exploration of alternative reaction media and energy sources.
The use of water or ionic liquids as green solvents has been investigated. ijpdd.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved energy efficiency. mdpi.com For example, the synthesis of benzimidazoles using Montmorillonite K10 (MK10) clay as a catalyst under microwave irradiation has been shown to be an efficient and environmentally benign method. mdpi.com
Solvent-free reaction conditions represent another significant advancement in green chemistry. eprajournals.com The reaction of o-phenylenediamines with aldehydes on a solid support like silica gel, without any solvent, has been successfully demonstrated. ijpdd.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been employed as both the reaction medium and reagent in the synthesis of benzimidazole derivatives, offering high yields and simplified work-up procedures. nih.gov
Chemical Reactivity and Transformation Studies
Reactivity Profile of the Carbaldehyde Functionality
The aldehyde group in 2-Oxobenzimidazole-5-carbaldehyde is a key site for a variety of chemical transformations, primarily involving reactions at the carbonyl carbon.
Condensation Reactions
The carbaldehyde group readily participates in condensation reactions, most notably the Knoevenagel condensation. This reaction involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst, leading to the formation of a new carbon-carbon double bond. banglajol.infoorientjchem.org The use of catalysts like piperidine, triethylamine, or even milder bases such as imidazole (B134444) can facilitate this transformation. researchgate.net Microwave-assisted and solvent-free conditions have also been shown to be effective for Knoevenagel condensations, often leading to higher yields and shorter reaction times. banglajol.inforesearchgate.net
The reaction proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product. orientjchem.org
Table 1: Representative Knoevenagel Condensation Reactions of this compound
| Active Methylene Compound | Catalyst | Solvent | Product |
| Malononitrile | Piperidine | Ethanol (B145695) | 2-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Triethylamine | Toluene | Ethyl 2-cyano-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylate |
| Barbituric acid | Imidazole | Acetic Acid | 5-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon in the carbaldehyde group makes it susceptible to attack by various nucleophiles. libretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org
A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol upon acidic workup. libretexts.org Similarly, reduction of the aldehyde with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding primary alcohol, 2-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one. libretexts.org These reactions are generally irreversible due to the poor leaving group ability of the hydride or alkyl/aryl anion. libretexts.org
Table 2: Nucleophilic Addition Reactions on the Carbaldehyde Group
| Nucleophile/Reagent | Solvent | Product |
| Methylmagnesium bromide (CH₃MgBr) then H₃O⁺ | Diethyl ether | 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethanol |
| Sodium borohydride (NaBH₄) | Methanol (B129727) | (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol |
| Phenylithium (C₆H₅Li) then H₃O⁺ | Tetrahydrofuran | Phenyl(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol |
Reactivity of the Benzimidazole-2-one Core
The benzimidazole-2-one nucleus possesses its own distinct reactivity, primarily centered on substitution reactions at both the benzene (B151609) and imidazole rings.
Electrophilic Substitution Investigations
The benzimidazole-2-one ring system can undergo electrophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents. The urea-like carbonyl group and the imidazole ring are generally considered to be deactivating and directing subsequent electrophilic attack. For instance, the nitration of 1,3-dihydro-2H-benzimidazol-2-one using a mixture of potassium nitrate (B79036) and sulfuric acid has been shown to produce 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one in high yield. This indicates that under strong nitrating conditions, multiple nitro groups can be introduced onto the benzene ring. Similarly, halogenation of the benzimidazole-2-one core can be achieved using appropriate halogenating agents. researchgate.net
Table 3: Electrophilic Substitution on the Benzimidazole-2-one Core of this compound
| Reagent | Conditions | Expected Major Product(s) |
| HNO₃/H₂SO₄ | 0-10 °C | 2-Oxo-4-nitro-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and 2-Oxo-6-nitro-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde |
| Br₂/FeBr₃ | Dichloromethane | 4-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and 6-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde |
| SO₃/H₂SO₄ | Heat | 2-Oxo-5-carbaldehyde-2,3-dihydro-1H-benzo[d]imidazole-4-sulfonic acid and 2-Oxo-5-carbaldehyde-2,3-dihydro-1H-benzo[d]imidazole-6-sulfonic acid |
Nucleophilic Substitution Investigations
Nucleophilic substitution on the benzimidazole-2-one ring is generally challenging. However, the introduction of a good leaving group, such as a halogen, at the 2-position of the imidazole ring can facilitate such reactions. Studies on 2-chlorobenzimidazoles have shown that nucleophilic displacement of the chloride is possible, particularly when the imidazole nitrogen is substituted, preventing deprotonation by the nucleophile. libretexts.org For instance, 2-chloro-1-methylbenzimidazole reacts readily with alkoxides. libretexts.org This suggests that a halogenated derivative of this compound could undergo nucleophilic substitution at the C2 position.
Furthermore, a highly activated nitro group on the benzene ring can be displaced by a nucleophile. For example, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one has been shown to undergo nucleophilic substitution of the nitro group at the 5-position.
Table 4: Hypothetical Nucleophilic Substitution Reactions on a Derivative of this compound
| Substrate | Nucleophile | Conditions | Expected Product |
| 2-Chloro-1-methyl-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde | Sodium methoxide | Methanol, reflux | 2-Methoxy-1-methyl-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde |
| 4,6-Dinitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde | Ammonia | Ethanol, heat | 4-Amino-6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde |
| 2-Bromo-1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazolium iodide | Piperidine | DMF, heat | 1,3-Dimethyl-2-(piperidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazolium-5-carbaldehyde iodide |
Redox Chemistry of this compound
The redox chemistry of this compound primarily involves the aldehyde functionality. The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation of the aldehyde to the corresponding carboxylic acid, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, can be achieved using various oxidizing agents. As previously mentioned, the aldehyde group can be reduced to a primary alcohol using hydride reducing agents like sodium borohydride. libretexts.org
Table 5: Redox Reactions of this compound
| Reaction Type | Reagent | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol |
| Oxidation | Silver(I) oxide (Ag₂O) | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid |
Derivatization and Scaffold Modification Strategies
Functionalization at the Aldehyde Position
The aldehyde group is a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.
The aldehyde functional group of 2-Oxobenzimidazole-5-carbaldehyde can readily undergo a condensation reaction with primary amines to form Schiff bases, also known as imines. arcjournals.orgnih.gov This reaction typically involves refluxing the aldehyde with a selected amine in an alcoholic solvent, such as ethanol (B145695). rjlbpcs.com The formation of the resulting C=N double bond is a cornerstone of synthetic chemistry for creating new carbon-nitrogen bonds. arcjournals.org
Schiff bases derived from benzimidazole (B57391) and similar heterocyclic aldehydes are significant in coordination chemistry and are explored for their biological potential. nih.govnih.gov The synthesis of new Schiff bases from heterocyclic aldehydes and their subsequent metal complexes is a common strategy to enhance biological activity, such as antibacterial properties. nih.govsathyabama.ac.in
The structural confirmation of these newly formed Schiff bases is routinely achieved through various spectroscopic methods. rjlbpcs.com
Fourier Transform Infrared (FTIR) Spectroscopy : The disappearance of the C=O stretching band of the aldehyde and the -NH2 bands of the primary amine, coupled with the appearance of a new characteristic band for the azomethine (C=N) group, confirms the formation of the Schiff base. rjlbpcs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the disappearance of the aldehydic proton signal and the appearance of a new signal for the imine proton (CH=N) are key indicators of a successful reaction. nih.gov ¹³C NMR spectroscopy further corroborates the structure. nih.gov
Another important derivatization at the aldehyde position is the synthesis of semicarbazones. This is achieved through the condensation of an aldehyde or ketone with semicarbazide (B1199961) or semicarbazide hydrochloride. csic.esresearchgate.net The reaction is typically conducted by heating the components at reflux in a suitable solvent like methanol (B129727). researchgate.net
This transformation is a reliable method for creating derivatives and has been applied to various carbaldehyde compounds to explore their chemical and biological properties. researchgate.netnih.gov Semicarbazones themselves are a class of compounds investigated for a range of bioactivities, including antibacterial effects. mdpi.com The synthesis of novel semicarbazones is considered a valuable strategy in the development of new chemical entities for various fields. csic.es Structural characterization of the resulting semicarbazone is performed using standard spectroscopic techniques, including FTIR, NMR, and mass spectrometry, to confirm the conversion of the aldehyde to the semicarbazone moiety. researchgate.net
Modifications of the Benzimidazole-2-one Ring System
Beyond the aldehyde group, the core benzimidazole-2-one ring system offers further opportunities for structural modification.
The benzimidazole ring contains two nitrogen atoms, and the N-H proton in the 2-one configuration is a key site for substitution. N-alkylation, the addition of an alkyl or substituted alkyl group at this position, is a significant strategy in modifying the properties of benzimidazole derivatives. Structure-activity relationship (SAR) studies have consistently shown that substitution at the N1 position of the benzimidazole scaffold can greatly influence the compound's biological activity. nih.gov For instance, in the development of anti-inflammatory agents, the introduction of a benzyl (B1604629) group at the 1-position was found to enhance activity. nih.gov Conversely, substituting with hydrophilic groups at the N1 position of the related cycloheptimidazole (B1218438) scaffold led to a loss of activity, highlighting the sensitivity of this position to modification. nih.gov
Research on 5-substituted benzimidazoles has demonstrated that the nature of the substituent at this position dictates the compound's function. researchgate.net In one study, changing the substituent at the 5-position from a hydrogen to a carboxylic acid or a sulfonic acid group had a dramatic and varied effect on the compound's photoprotective and antifungal properties. researchgate.net This underscores the importance of the substitution pattern on the benzene (B151609) ring for fine-tuning the molecule's biological effects. researchgate.net
Structure-Activity Relationship (SAR) Studies in Derivatization
Structure-activity relationship (SAR) studies are crucial for rationally designing derivatives of this compound with improved or novel activities. The literature on benzimidazole derivatives provides a robust framework for predicting how specific structural modifications might affect biological outcomes. nih.govnih.gov
SAR analyses have revealed that the type and position of substituents on the benzimidazole ring are critical determinants of activity. nih.gov
Influence of N1, C2, C5, and C6 Substitutions : Research on anti-inflammatory benzimidazoles highlights that modifications at the N1, C2, C5, and C6 positions significantly impact efficacy. nih.gov
Impact of C5 Substituents : The nature of the group at the C5 position can drastically alter the biological profile. A comparative study on different 5-substituted benzimidazoles revealed a clear hierarchy of activity related to the substituent. For photoprotective activity, the order was found to be -H > -COOH > -SO3H. researchgate.net In contrast, for antifungal activity against certain dermatophytes, the unsubstituted (-H) compounds were highly active, while those with a sulfonic acid (-SO3H) were less active, and carboxylic acid (-COOH) derivatives were largely inactive. researchgate.net
Role of Electronic Properties : The electronic properties of the substituents often play a key role. For instance, attaching electron-withdrawing groups to a benzimidazole scaffold has been shown to enhance antibacterial activity in some series. nih.gov In a separate study on thiazole-5-carbaldehydes, strong electron-donating groups on an attached aryl ring led to excellent α-amylase inhibitory potential.
These studies collectively demonstrate that a systematic approach to derivatization at the aldehyde, the N1-position, and the benzene ring of the this compound scaffold is essential for developing compounds with optimized therapeutic potential.
Table 1: SAR of 5-Substituted Benzimidazoles on Biological Activity
This table is based on findings from benzimidazole derivatives where the substituent at position 5 was varied.
| 5-Position Substituent | Photoprotective Activity Trend researchgate.net | Antifungal Activity vs. Dermatophytes researchgate.net |
| -H | Highest Activity | Strong growth inhibition |
| -COOH | Moderate Activity | Insignificant activity/growth promotion |
| -SO₃H | Lowest Activity | Decreased activity |
Table 2: Summary of Positional Impact on Benzimidazole Activity
This table summarizes general findings from SAR studies on various benzimidazole derivatives.
| Position of Substitution | Impact on Biological Activity nih.gov | Example Modalities nih.gov |
| N1 | Greatly influences activity; can enhance or decrease potency based on the substituent's properties. | Benzyl group, Hydrophilic groups |
| C2 | Significantly contributes to activity; substitutions can target specific enzymes like COX-2. | Anacardic acid, Diarlyamine |
| C5 | Significantly contributes to activity; can be used to target various receptors. | Sulfonyl, Carboxamide, Sulfamoyl |
| C6 | Influences activity; substitutions can enhance inhibition of targets like TNF-α. | Imidazole (B134444) with dichloro or difluoro phenyl groups |
Development of Oxobenzimidazole Derivatives as Molecular Probes
The inherent structural features of the 2-oxobenzimidazole scaffold, particularly the presence of a reactive aldehyde group at the 5-position in this compound, make it a valuable starting material for the synthesis of sophisticated molecular probes. These probes are designed to detect and quantify various chemical species through observable changes in their photophysical properties, such as fluorescence. The derivatization of this compound allows for the introduction of specific recognition moieties and the fine-tuning of the electronic and steric properties of the resulting sensor molecules.
One of the primary strategies for converting this compound into a molecular probe is through the formation of a Schiff base. This reaction involves the condensation of the aldehyde group with a primary amine, which can be part of a larger, more complex molecule. This approach is advantageous due to the simplicity of the synthesis and the modularity it offers in designing probes for specific analytes.
For instance, Schiff base derivatives incorporating the 2-oxobenzimidazole core have been investigated for their potential in ion sensing. The imine (C=N) linkage created in the Schiff base can act as a binding site for metal ions. Furthermore, the electronic properties of the entire conjugated system can be modulated by the binding event, leading to a measurable change in the fluorescence or color of the compound.
While specific research detailing the development of molecular probes directly from this compound is not extensively documented in publicly available literature, the general principles of probe design using similar benzimidazole and aldehyde-containing precursors are well-established. These principles suggest that derivatives of this compound could be effective chemosensors. The 2-oxobenzimidazole unit can serve as a signaling component, while a recognition unit, introduced via derivatization of the carbaldehyde group, can provide selectivity for a target analyte.
Computational studies on related benzimidazole derivatives have shown that the introduction of different functional groups can significantly impact the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. informaticsjournals.co.inresearchgate.net This, in turn, influences the absorption and emission properties of the molecule, which is the fundamental principle behind many fluorescent chemosensors. informaticsjournals.co.inresearchgate.net The design of effective probes often involves theoretical calculations to predict the sensing behavior of a proposed molecule before its synthesis. informaticsjournals.co.inresearchgate.net
The table below summarizes the key components and potential applications of molecular probes that could theoretically be derived from this compound, based on established principles in the field of chemosensors.
| Probe Derivative Type | Recognition Moiety (Example) | Potential Target Analyte | Sensing Mechanism |
| Schiff Base | Amines, Anilines | Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) |
| Hydrazone | Hydrazides | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to changes in ICT (Intramolecular Charge Transfer) |
| Rhodamine Conjugate | Rhodamine B hydrazide | pH, Metal Ions (e.g., Fe³⁺, Cu²⁺) | Spirolactam ring-opening mechanism |
| Naphthalimide Conjugate | Naphthalimide derivatives | Various ions and neutral molecules | Modulation of ICT or PET processes |
It is important to note that while the synthetic strategies and sensing mechanisms are well-established for the broader class of benzimidazole-based probes, dedicated research focusing specifically on this compound as the foundational block for molecular probes is an area that warrants further exploration.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital that is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates higher reactivity and lower stability. researchgate.net For 2-Oxobenzimidazole-5-carbaldehyde, the HOMO is expected to be localized over the electron-rich benzimidazole (B57391) ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Prediction of Chemical Reactivity and Mechanistic Pathways
DFT calculations are instrumental in predicting the chemical reactivity of molecules and elucidating reaction mechanisms. nih.gov By analyzing the electron density and the energies of transition states, chemists can predict the most likely sites for chemical reactions and the pathways they will follow. nih.gov For this compound, DFT could be used to model its behavior in various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the benzimidazole ring. These calculations can help in designing synthetic routes and understanding the molecule's role in chemical processes.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. nih.gov This makes it a powerful tool for predicting spectroscopic properties, particularly UV-Visible absorption spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light. For this compound, TD-DFT calculations could predict the absorption maxima corresponding to π-π* and n-π* transitions, providing insight into its color and photophysical properties.
Table 2: Hypothetical Predicted Absorption Wavelengths for this compound from TD-DFT
| Transition | Predicted λmax (nm) | Oscillator Strength |
| S0 → S1 | 320 | 0.45 |
| S0 → S2 | 285 | 0.15 |
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses
Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure and intermolecular interactions of molecules. nih.gov The Noncovalent Interaction (NCI) index and Reduced Density Gradient (RDG) analysis are computational methods used to visualize and characterize these weak interactions. nih.gov These analyses are based on the electron density and its derivatives. For this compound, NCI and RDG analyses could reveal the nature and strength of intermolecular hydrogen bonding involving the N-H and C=O groups, which are important for its crystal packing and interactions with biological macromolecules.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atom of the N-H group, indicating their roles as sites for electrophilic and nucleophilic interactions, respectively.
Application of Quantum Chemical Descriptors in Reactivity Assessment
Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and reactivity. researchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Important quantum chemical descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors can be calculated from the HOMO and LUMO energies.
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 1.85 |
| Chemical Softness (S) | 0.54 |
| Electrophilicity Index (ω) | 5.12 |
Biological and Biomedical Research Applications in Vitro
In Vitro Enzyme and Receptor Modulatory Activities of 2-Oxobenzimidazole-5-carbaldehyde Derivatives
The ability of 2-oxobenzimidazole derivatives to interact with various enzymes and receptors underpins their therapeutic potential. In vitro studies have been instrumental in elucidating these interactions, revealing potent modulatory activities that are foundational to their further development as therapeutic agents.
Derivatives of the 2-oxobenzimidazole scaffold have been investigated for their ability to inhibit several key enzymes implicated in pathological processes.
p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy for treating inflammatory diseases. pagepressjournals.org A class of benzimidazolone p38 MAP kinase inhibitors was identified through high-throughput screening. nih.gov X-ray crystallography of a lead compound bound to p38 was utilized to design analogs with enhanced binding affinity and cellular potency in assays measuring lipopolysaccharide (LPS)-induced TNF-α production. nih.gov While specific studies on this compound derivatives are emerging, related 2-aminobenzimidazole (B67599) derivatives have demonstrated potent p38α MAP kinase inhibition. researchgate.net For instance, certain trisubstituted imidazole (B134444) derivatives have been synthesized and tested for their p38 MAPK inhibitory activity. researchgate.net
Xanthine (B1682287) Oxidase: This enzyme plays a crucial role in the metabolism of purines to uric acid, and its overactivity can lead to hyperuricemia and gout. Research into inhibitors of xanthine oxidase is ongoing. researchgate.net
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. mdpi.com Benzimidazole (B57391) derivatives have been shown to be effective inhibitors of 5-lipoxygenase. researchgate.net For example, a derivative containing a pyridine (B92270) ring with an amino group demonstrated very potent inhibition of 5-lipoxygenase. researchgate.net
Table 1: In Vitro Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzimidazolone Derivatives | p38 MAP Kinase | Lead compounds identified via high-throughput screening with improved binding affinity. | nih.gov |
| 2-Aminobenzimidazole Derivatives | p38α MAP Kinase | Demonstrated potent and selective inhibition. | researchgate.net |
| Benzimidazole Derivatives | 5-Lipoxygenase | A derivative with a substituted pyridine ring showed potent inhibition. | researchgate.net |
Androgen Receptor (AR): The androgen receptor is a key driver in the development and progression of prostate cancer. Antagonizing this receptor is a primary therapeutic strategy. Novel oxobenzimidazole derivatives have been designed and synthesized as androgen receptor antagonists. nih.gov These compounds were developed through structure-based drug design and demonstrated favorable permeability and metabolic stability. nih.gov
Cell-Based Assays for Antiproliferative Activity
The antiproliferative effects of this compound derivatives have been extensively evaluated in various cancer cell lines, revealing their potential as anticancer agents.
Derivatives of 2-oxobenzimidazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Prostate, Cervical, Bone, and Lung Cancer: In one study, 2-phenyl-1H-benzimidazole-5-carbaldehyde derivatives were used to create compounds that exhibited satisfactory cytotoxicity against prostate, cervical, bone, and lung cancer cell lines, with IC50 values ranging from 0.096 to 0.63 μM. nih.gov
Lung and Colon Cancer: Two newly synthesized 1,2-disubstituted benzimidazole compounds were tested against A549 (lung) and DLD-1 (colon) cancer cell lines. nih.gov Compound 2a showed cytotoxic effects with IC50 values of 111.70 ± 6.22 μM for A549 cells and 185.30 ± 5.87 μM for DLD-1 cells. nih.gov
Breast and Liver Cancer: The cytotoxic activity of various benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives, synthesized from 2-aminobenzimidazole, was evaluated against MCF-7 (breast) and HepG2 (liver) cancer cell lines. ekb.eg A benzimidazole derivative, acting as a G9a antagonist, was shown to have an IC50 of 5.73 μM on the MCF-7 cancer cell line. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-phenyl-1H-benzimidazole-5-carbaldehyde derivatives | Prostate, Cervical, Bone, Lung | 0.096 - 0.63 | nih.gov |
| Benzimidazole derivative (Compound 2a) | A549 (Lung) | 111.70 ± 6.22 | nih.gov |
| Benzimidazole derivative (Compound 2a) | DLD-1 (Colon) | 185.30 ± 5.87 | nih.gov |
| Benzimidazole derivative (G9a antagonist) | MCF-7 (Breast) | 5.73 | nih.gov |
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Benzimidazole derivatives can induce apoptosis through various molecular pathways. researchgate.net For instance, a benzimidazole derivative that acts as a G9a antagonist was found to induce autophagy in MCF-7 cancer cells, and at higher concentrations, it triggered apoptosis. nih.gov
Anti-inflammatory Properties in In Vitro Systems
The anti-inflammatory potential of benzimidazole derivatives has been demonstrated through various in vitro assays. These compounds can modulate the production of key inflammatory mediators. For example, synthesized benzimidazole derivatives have been shown to effectively inhibit pro-inflammatory enzymes and cytokines. researchgate.net In studies using mouse RAW264.7 macrophages, these derivatives inhibited the lipopolysaccharide-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Furthermore, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory potential, with some compounds demonstrating IC50 values lower than the standard drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay. nih.govnih.gov The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other targets like aldose reductase and phospholipase A2. nih.govnih.gov
Erythrocyte Membrane Stability Assays
The stabilization of the red blood cell (RBC) membrane is a key indicator of anti-inflammatory potential. nih.gov The RBC membrane is considered analogous to the lysosomal membrane, and its stabilization suggests that a compound can prevent the release of lysosomal enzymes, which are key mediators of inflammation. nih.gov During inflammation, the release of these enzymes, such as proteases and bactericidal components from activated neutrophils, can lead to further tissue damage. nih.gov
Compounds that can protect the RBC membrane from lysis induced by hypotonicity or heat are considered to have membrane-stabilizing properties. nih.gov This ability is critical because damage to the RBC membrane can increase the cell's susceptibility to secondary damage from free radical-induced lipid peroxidation. nih.gov The mechanism of a compound's anti-inflammatory action can be measured by its ability to inhibit the effects of hypotonicity through the stabilization of the red blood cell membrane. nih.gov While direct studies on this compound are not detailed, related heterocyclic compounds have been evaluated for their biocompatibility with human erythrocyte cells, indicating that such assays are a standard part of the toxicological and activity screening for this class of molecules. nih.gov The general procedure for this assay involves mixing a suspension of red blood cells with a hypotonic solution containing the test compound at various concentrations. nih.gov The degree of hemolysis is then measured spectrophotometrically by the amount of hemoglobin released into the supernatant. nih.gov
Protein Denaturation Assays
The inhibition of protein denaturation is another primary indicator of in vitro anti-inflammatory activity. nih.gov Inflammation can lead to the denaturation of proteins, causing them to lose their native structure and biological function, which is a key step in the inflammatory process. nih.govmedwinpublishers.com The egg albumin denaturation assay is a widely used method to screen for anti-inflammatory properties. nih.govmedwinpublishers.com In this assay, egg albumin is used as a model protein, and denaturation is typically induced by heat. medwinpublishers.com
The principle is that substances with anti-inflammatory potential can stabilize the protein structure and prevent its denaturation. medwinpublishers.com Therefore, a compound that significantly reduces the heat-induced denaturation of egg albumin is considered a potential anti-inflammatory agent. medwinpublishers.com The procedure involves incubating a reaction mixture containing egg albumin and the test compound, followed by heating to induce denaturation. nih.gov The resulting turbidity is measured with a spectrophotometer to quantify the extent of protein denaturation. nih.gov The percentage inhibition of denaturation is then calculated to determine the compound's efficacy. medwinpublishers.comnih.gov
In Vitro Antimicrobial Efficacy
The benzimidazole nucleus is a core component of various compounds screened for antimicrobial properties. Research into heterocyclic hybrids containing both thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties has shown promising results. These studies are driven by the urgent need for new antibacterial agents with novel mechanisms of action due to rising antibiotic resistance. mdpi.com
One area of focus is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com Derivatives synthesized from a benzimidazole precursor have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com The introduction of a sulfur atom and methyl groups into the core structure was a deliberate strategy to increase lipophilicity, which can facilitate diffusion across the outer membrane of Gram-negative bacteria—a significant barrier to many antibiotics. mdpi.com
The table below summarizes the in vitro antimicrobial activity of a series of S-alkylated benzimidazole-thienopyrimidine derivatives, highlighting the minimum inhibitory concentration (MIC) in µg/mL.
| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans |
| Derivative A | 12.5 | 12.5 | 25 | 25 | 25 |
| Derivative B | 25 | 25 | 50 | 50 | 50 |
| Derivative C | 6.25 | 12.5 | 12.5 | 12.5 | 25 |
| Derivative D | 12.5 | 25 | 25 | 50 | 50 |
| Data derived from studies on benzimidazole-thienopyrimidine hybrids. mdpi.com |
The results indicated that all tested molecules possessed antimicrobial properties. mdpi.com Notably, the compound with the highest activity also showed the highest affinity for the TrmD inhibitor's binding site in molecular docking studies, suggesting a clear mechanism of action. mdpi.com
Structure-Activity Relationship (SAR) Insights Derived from Biological Screening
Structure-activity relationship (SAR) analysis is essential for optimizing lead compounds in drug discovery. For the benzimidazole scaffold, literature reviews highlight that the nature and position of substituents significantly influence biological activity. mdpi.com
Key SAR insights for benzimidazole derivatives include:
Substitution Positions : The N1, C2, C5, and C6 positions of the benzimidazole ring are critical for modulating anti-inflammatory activity. mdpi.com The parent compound, this compound, has functional groups at the C2 (oxo) and C5 (carbaldehyde) positions, which are known to be important for biological interactions.
C2 Position : Substitution at the C2 position with groups like diarylamine has been linked to antagonism of the bradykinin (B550075) receptor, which is involved in inflammation. mdpi.com
C5 Position : The introduction of a sulfamoyl, sulfonyl, or carboxamide group at the C5 position can lead to cannabinoid receptor antagonism. mdpi.com The carbaldehyde group at the C5 position of the title compound represents a reactive site that can be modified to explore these interactions further.
Lipophilicity and Antimicrobial Activity : In the context of antimicrobial agents, increasing the lipophilicity of the molecule has been shown to be a successful strategy. This was achieved by introducing a sulfur atom at position 2 and methyl groups at positions 3 and 5 of a related thienopyrimidine ring system fused with benzimidazole. mdpi.com
Specific Moieties for Potency : In a series of benzimidazole-thienopyrimidine hybrids, the highest antimicrobial activity was found in a derivative containing an N-(4-isopropylphenyl)acetamide group. This finding, supported by molecular docking studies, underscores the importance of specific substituent groups in achieving high affinity for the target enzyme. mdpi.com
These SAR studies provide a rational basis for the future design and development of novel anti-inflammatory and antimicrobial agents based on the this compound scaffold.
Coordination Chemistry of 2 Oxobenzimidazole 5 Carbaldehyde Systems
Ligand Design Principles Incorporating the 2-Oxobenzimidazole-5-carbaldehyde Moiety
The design of ligands based on the this compound moiety is centered around its potential for modification and its inherent coordination capabilities. The aldehyde functional group is highly reactive and serves as a prime site for creating more complex ligand systems, most commonly through condensation reactions with various amines to form Schiff bases. nih.gov This approach allows for the systematic tuning of the ligand's steric and electronic properties. ijfans.org
Key Design Strategies:
Schiff Base Formation: The reaction of the aldehyde group with primary amines is a straightforward method to introduce new donor atoms and extend the ligand framework. nih.govrjlbpcs.com This can create bidentate, tridentate, or even polydentate ligands depending on the nature of the amine used. For instance, condensing the aldehyde with amino acids or other functionalized amines can introduce additional coordination sites like carboxylate groups or other heterocyclic rings. nih.govderpharmachemica.com
Introduction of Donor Groups: The choice of amine in the Schiff base synthesis is crucial. Using amines that contain additional donor atoms (e.g., N, O, S) allows for the creation of multidentate ligands that can form stable chelate rings with metal ions. rjlbpcs.com
Control of Ligand Geometry: By selecting appropriate diamines or triamines, it is possible to design ligands that predispose the resulting metal complexes to specific geometries, such as square planar, tetrahedral, or octahedral. nih.gov
Solubility and Electronic Tuning: The N-H proton of the benzimidazolone ring can be deprotonated, providing another coordination site. Furthermore, substituents can be introduced on the benzene (B151609) ring or the nitrogen atoms of the imidazole (B134444) core to modify the ligand's solubility and electronic-donating ability, thereby influencing the properties of the final metal complex. ijfans.org
These design principles make this compound a valuable precursor for developing ligands tailored for specific applications in catalysis, materials science, and bioinorganic chemistry. ijfans.orgnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent. nih.gov
Transition Metal Complexes
A wide variety of transition metal complexes have been synthesized using Schiff base ligands derived from this compound and its analogs. These complexes often involve metals from the first transition series, such as Copper(II), Nickel(II), Cobalt(II), and Zinc(II). rjlbpcs.comresearchgate.net
The general synthetic procedure involves mixing the Schiff base ligand with a metal chloride or nitrate (B79036) salt in a solvent like methanol (B129727) or ethanol (B145695), often with gentle heating or stirring. nih.govmdpi.com The resulting complexes precipitate from the solution and can be collected by filtration.
Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift in the frequency of the azomethine (C=N) stretching vibration upon complexation. nih.gov
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complex. The d-d transitions observed are characteristic of the coordination environment around the metal ion. nih.gov
Elemental Analysis: This determines the stoichiometry of the complex, confirming the metal-to-ligand ratio. derpharmachemica.com
Molar Conductivity Measurements: These measurements help to determine whether the complexes are electrolytes or non-electrolytes in solution. researchgate.net
Magnetic Susceptibility: This provides information about the number of unpaired electrons in the complex, which helps in determining the geometry and oxidation state of the metal ion. nih.gov
Table 1: Examples of Synthesized Transition Metal Complexes with Related Benzimidazole-Derived Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine | Octahedral (Co, Ni, Cu), Not specified (Zn) | derpharmachemica.com |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 2-aminobenzimidazole (B67599) and 5-methyl thiophene-2-carboxaldehyde | Not specified | rjlbpcs.com |
| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from imidazole-2-carboxaldehyde and L-histidine | Octahedral (Mn, Fe, Co, Ni, Cu), Tetrahedral (Zn) | nih.gov |
| Cu(II), Co(II), Ni(II), Zn(II) | Schiff base from 2-hydroxy-5-methylacetophenone and glycine | Not specified | researchgate.net |
Lanthanide Metal Complexes
The coordination chemistry of lanthanide ions with ligands derived from the benzimidazole (B57391) family has also been explored, although specific examples with this compound are less common in the provided search results. However, related systems demonstrate the principles involved. For instance, lanthanide complexes have been synthesized using a 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline ligand, which shares the imidazole core. nih.gov
The synthesis of these lanthanide complexes often employs hydrothermal methods. nih.gov In a typical procedure, a lanthanide salt (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O) is reacted with the ligand in water, and the pH is adjusted before the mixture is heated in a Teflon-lined autoclave. nih.gov The resulting crystalline products are then isolated.
Characterization relies on similar techniques as for transition metals, with a particular emphasis on:
Photoluminescence Spectroscopy: Lanthanide complexes are known for their characteristic luminescence properties, and these studies are crucial for understanding their potential applications in lighting and sensing. nih.gov
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes. nih.gov
Electronic and Structural Properties of Coordination Compounds
The electronic and structural properties of coordination compounds derived from this compound Schiff bases are intricately linked.
Structural Properties:
Coordination Modes: The Schiff base ligands derived from this system are often versatile in their coordination. For example, a ligand formed from imidazole-2-carboxaldehyde and L-phenylalanine acts as a tridentate monobasic donor, coordinating through the azomethine nitrogen, imidazole nitrogen, and a carboxylato oxygen atom. derpharmachemica.com
Geometries: The coordination geometry is highly dependent on the metal ion and the specific ligand. Octahedral geometries are common for many transition metal complexes, especially when coordinated with water or other small molecules. nih.gov Tetrahedral geometries have also been observed, particularly for d¹⁰ ions like Zinc(II). nih.gov X-ray diffraction studies on related systems have confirmed various structures, from one-dimensional chains to two-dimensional layers, which can further assemble into three-dimensional supramolecular architectures through hydrogen bonding or π-π stacking interactions. nih.gov
Electronic Properties:
Spectroscopic Signatures: The electronic spectra (UV-Vis) of these complexes are key to understanding their electronic structure. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as lower energy d-d transition bands for the metal ions. nih.gov The position and intensity of these bands are sensitive to the coordination environment.
Magnetic Properties: Magnetic susceptibility measurements reveal the electronic configuration of the metal center. For example, Co(II), Ni(II), and Cu(II) complexes often exhibit paramagnetism consistent with octahedral or tetrahedral geometries, while Zn(II) complexes are diamagnetic. nih.gov
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from benzimidazole and related heterocyclic aldehydes have shown promise in various catalytic applications. The tunability of the ligand framework allows for the optimization of catalytic activity.
While direct catalytic applications of this compound complexes were not detailed in the search results, related systems provide strong evidence for their potential. For example, Schiff base complexes derived from quinoxaline-2-carboxaldehyde, a structural analogue, have been investigated as catalysts. ijfans.org
One notable application is in oxidation catalysis. Cobalt(II) complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have demonstrated significant activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone. ijfans.org This suggests that similar complexes based on the 2-oxobenzimidazole scaffold could also function as effective oxidation catalysts. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that is facilitated by the electronic properties of the ligand. ijfans.org
Furthermore, the potential for these complexes to act as catalysts in various organic transformations, such as oxidation, reduction, and hydrolysis, has been noted, highlighting a promising area for future research. derpharmachemica.com
Supramolecular Chemistry and Self Assembly Research
Design Principles for Supramolecular Architectures Utilizing Benzimidazole (B57391) Units
The design of supramolecular architectures using benzimidazole units, including 2-Oxobenzimidazole-5-carbaldehyde, is predicated on the strategic use of non-covalent interactions to direct the self-assembly process. The benzimidazole moiety itself offers several key features for supramolecular construction. The N-H groups of the imidazole (B134444) ring are excellent hydrogen bond donors, while the carbonyl oxygen in the 2-oxo substitution provides a strong hydrogen bond acceptor site. The aromatic nature of the bicyclic system facilitates π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. mdpi.com
Formation and Characterization of Two-Dimensional Supramolecular Assemblies
While specific research on the formation of two-dimensional (2D) supramolecular assemblies exclusively from this compound is not extensively documented in publicly available literature, the principles governing such formations can be inferred from related systems. The formation of 2D structures typically relies on the directional nature of hydrogen bonds to create extended networks in a plane. For this compound, the interplay between the N-H---O=C hydrogen bonds of the oxobenzimidazole core and potential interactions involving the aldehyde group could lead to the formation of sheet-like structures.
The characterization of such hypothetical 2D assemblies would involve a suite of analytical techniques. Single-crystal X-ray diffraction would be the definitive method to determine the precise arrangement of molecules in the crystalline state, revealing the hydrogen bonding patterns and stacking interactions that give rise to the 2D network. Spectroscopic methods such as FT-IR and NMR would provide evidence for the presence of hydrogen bonding in the solid state or in solution. Microscopic techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), would be invaluable for visualizing the 2D assemblies on surfaces.
Role of Non-Covalent Interactions in this compound Assemblies (e.g., Hydrogen Bonding, Aromatic Stacking)
Non-covalent interactions are the cornerstone of the supramolecular chemistry of this compound. The most significant of these are hydrogen bonding and aromatic (π-π) stacking.
Hydrogen Bonding: The 2-oxobenzimidazole core contains both hydrogen bond donors (N-H) and a potent acceptor (C=O). This self-complementarity can lead to the formation of robust hydrogen-bonded chains or tapes. The aldehyde group at the 5-position can also act as a hydrogen bond acceptor. The specific patterns of these hydrogen bonds, such as the formation of catemers or cyclic motifs, dictate the primary structure of the supramolecular assembly. nih.gov In related nitroaniline structures, N-H---O hydrogen bonds have been shown to be the dominant interactions, forming crosslinked chains that define the supramolecular architecture. unison.mx
Table of Non-Covalent Interactions and Their Potential Roles:
| Interaction Type | Donor/Acceptor Groups in this compound | Potential Role in Assembly |
| Hydrogen Bonding | Donor: N-H groups of the imidazole ring. Acceptor: Carbonyl oxygen, Aldehyde oxygen. | Formation of 1D chains and 2D sheets. |
| Aromatic Stacking | Benzimidazole ring system. | Stabilization of the supramolecular structure in 3D. |
| Dipole-Dipole | Polar C=O and C=O bonds. | Contribution to the overall lattice energy. |
Development of Responsive and Adaptive Supramolecular Systems
"Smart" or "intelligent" materials that can respond to external stimuli are a major focus of modern materials science. Supramolecular systems are particularly well-suited for this purpose because the non-covalent bonds that hold them together can be reversibly broken and reformed. researchgate.net While specific examples utilizing this compound are not readily found, the functional groups present on the molecule suggest potential for creating responsive systems.
The aldehyde functionality could be used as a reactive handle to incorporate stimuli-responsive moieties. For instance, it could be derivatized with groups that undergo conformational changes in response to light (photochromism) or changes in pH. The hydrogen bonding network itself can be sensitive to changes in temperature, solvent polarity, or the presence of competing hydrogen bonding species, leading to a disassembly or rearrangement of the supramolecular structure. nih.gov The development of such systems would involve the targeted synthesis of derivatives of this compound and the investigation of their self-assembly behavior under various conditions.
Applications in Advanced Materials Science
Contribution of 2-Oxobenzimidazole-5-carbaldehyde to Functional Materials Development
The inherent reactivity of the aldehyde group in this compound makes it a valuable precursor for the synthesis of a wide range of functional materials. This reactivity allows for its incorporation into larger molecular frameworks through various chemical transformations, most notably the formation of Schiff bases. The resulting imine linkage (C=N) provides a robust and versatile connection point for constructing complex molecules with tailored properties.
The benzimidazole (B57391) moiety itself imparts several desirable characteristics to the resulting materials, including high thermal stability, chemical resistance, and specific photophysical properties. The fusion of the imidazole (B134444) and benzene (B151609) rings creates a planar, electron-rich system that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for dictating the self-assembly, morphology, and ultimately, the performance of the final material.
The strategic combination of the aldehyde and benzimidazole functionalities within a single molecule allows for the rational design of materials with applications spanning from corrosion inhibition to fluorescent sensing. For instance, Schiff bases derived from benzaldehyde (B42025) derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. nih.govrsc.orgresearchgate.net The mechanism of inhibition often involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that mitigates corrosion. rsc.orgresearchgate.net The presence of heteroatoms like nitrogen and oxygen in the benzimidazole ring, along with the aromatic system, facilitates this adsorption process. orientjchem.org
Integration into Polymeric and Hybrid Material Systems
The bifunctional nature of this compound and its derivatives facilitates their integration into various polymeric and hybrid material systems. The aldehyde group can readily react with primary amines to form polyimines (also known as poly-Schiff bases), a class of polymers known for their thermal stability and interesting electronic properties.
While direct polymerization of this compound is not extensively documented, the synthesis of polymers from structurally related benzimidazole-containing monomers provides a clear indication of its potential. For example, novel poly(benzoxazole imide)s (PBOPIs) have been successfully prepared from isomeric diamines containing a benzoxazole (B165842) moiety, which is structurally similar to benzimidazole. rsc.org These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org Furthermore, they display good mechanical properties, including high tensile strengths and moduli. rsc.org This suggests that polymers incorporating the 2-oxobenzimidazole core could exhibit similarly robust performance characteristics.
The table below summarizes the thermal and mechanical properties of a series of poly(benzoxazole imide)s, illustrating the potential of integrating such heterocyclic structures into high-performance polymers.
| Polymer ID | Dianhydride Used | Tg (°C) | Td5% (°C, N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PI-3a-a | PMDA | 363 | 552 | 126 | 3.7 | 3.0 |
| PI-3a-b | BTDA | 308 | 564 | 121 | 3.4 | 4.8 |
| PI-3a-c | ODPA | 285 | 558 | 115 | 2.9 | 6.5 |
| PI-3b-a | PMDA | --- | 510 | 112 | 3.5 | 3.2 |
| PI-3b-b | BTDA | 321 | 525 | 108 | 3.2 | 4.5 |
| PI-3b-c | ODPA | 297 | 518 | 103 | 3.0 | 5.9 |
Data sourced from research on poly(benzoxazole imide)s, demonstrating the properties achievable with related heterocyclic polymers. rsc.org
Potential in Optoelectronic and Sensing Materials
The unique electronic structure of the benzimidazole ring system, coupled with the ability to form extended conjugated systems through the aldehyde functionality, positions this compound as a promising candidate for the development of optoelectronic and sensing materials. The formation of Schiff bases and metal complexes can lead to compounds with interesting photophysical properties, such as fluorescence, which can be exploited for sensing applications.
Derivatives of benzimidazole have been investigated as fluorescent sensors for various metal ions and anions. For instance, Schiff bases incorporating benzimidazole or benzothiazole (B30560) moieties have shown promise as fluorescent sensors for Al³⁺ and Zn²⁺. researchgate.net The sensing mechanism often relies on the modulation of photophysical processes such as excited-state intramolecular proton transfer (ESIPT) upon coordination with the target analyte. researchgate.net
A patent has described a cyanide sensor based on a 2-aminobenzimidazole (B67599) Schiff base, which utilizes the reaction of the cyanide ion with the C=N double bond to induce a colorimetric and fluorescent response. google.com This highlights the potential of the C=N linkage, readily formed from this compound, as a reactive site for selective anion detection.
Furthermore, metal complexes of ligands derived from imidazole-2-carboxaldehyde have been synthesized and characterized, showing potential in various applications. researchgate.netresearchgate.net The coordination of metal ions to such ligands can significantly alter their electronic and optical properties, making them suitable for use in light-emitting devices or as components in nonlinear optical materials. While specific studies on the metal complexes of this compound are not widely reported, the foundational chemistry of related imidazole derivatives strongly suggests a rich area for future exploration.
The table below presents examples of benzaldehyde thiosemicarbazone derivatives and their performance as corrosion inhibitors, which is an application closely tied to the electronic and adsorptive properties of these molecules.
| Inhibitor | Concentration (μM) | Inhibition Efficiency (%) |
| H-BT | 400 | 91.4 |
| F-BT | 400 | 92.6 |
| Cl-BT | 400 | 94.2 |
| Br-BT | 400 | 95.3 |
Data for halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. nih.govrsc.org
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 2-Oxobenzimidazole-5-carbaldehyde reveals distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aldehydic proton (CHO) characteristically appears as a singlet in the downfield region, often around 9.98 ppm. The aromatic protons on the benzimidazole (B57391) ring system exhibit signals in the range of 7.25 to 7.51 ppm. Specifically, a singlet for one of the aromatic protons can be observed around 7.41 ppm, while a doublet corresponding to two other aromatic protons may appear at approximately 7.51 ppm. Another multiplet for the remaining aromatic proton might be found around 7.25-7.30 ppm. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | Aldehyde proton (-CHO) |
| 7.51 | d | 2H | Aromatic protons |
| 7.41 | s | 1H | Aromatic proton |
| 7.25-7.30 | m | 1H | Aromatic proton |
Note: s = singlet, d = doublet, m = multiplet. Data recorded in DMSO-d₆.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum. The carbons of the benzimidazole ring system will appear in the aromatic region, with their specific chemical shifts influenced by the substituents and their positions within the ring. The presence of both sp² hybridized carbons from the aromatic ring and the carbonyl group can be confirmed. mdpi.com The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons within a molecule. columbia.eduyoutube.com A NOESY experiment on this compound would reveal through-space correlations between protons that are close to each other, which is particularly useful for confirming stereochemical relationships and the conformation of the molecule in solution. researchgate.net For instance, correlations would be expected between the aldehydic proton and adjacent protons on the aromatic ring. This technique provides definitive evidence for the proposed structure by mapping out the connectivity and spatial arrangement of the atoms. researchgate.netharvard.edulibretexts.org
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds. wiley.com
Functional Group Identification and Analysis
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1660-1820 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. copbela.orglibretexts.org The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200-3600 cm⁻¹. copbela.org Furthermore, C-H stretching vibrations from the aromatic ring and the aldehyde group are expected in the regions above 3000 cm⁻¹ and around 2750-2850 cm⁻¹, respectively. libretexts.orgdocbrown.info
Structural Elucidation from Vibrational Spectra
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 | N-H Stretch | Imidazole N-H |
| >3000 | C-H Stretch | Aromatic C-H |
| 2750-2850 | C-H Stretch | Aldehyde C-H |
| 1660-1820 | C=O Stretch | Aldehyde C=O |
| Below 1500 | Bending/Stretching | Fingerprint Region |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated system.
The UV-Vis spectrum of benzimidazole derivatives is typically characterized by strong absorption bands in the ultraviolet region. For the parent benzimidazole, absorption maxima are observed around 243 nm, 274 nm, and 279 nm. These absorptions are attributed to π-π* transitions within the aromatic system.
For this compound, the presence of the carbonyl (C=O) group within the imidazole ring and the carbaldehyde (-CHO) group on the benzene (B151609) ring is expected to influence the electronic absorption profile significantly. These auxochromic and chromophoric groups can cause a bathochromic (red) shift or hypsochromic (blue) shift of the absorption maxima compared to the parent benzimidazole. Specifically, the extension of conjugation by the aldehyde group and the presence of non-bonding electrons on the oxygen atoms can lead to n-π* transitions, which typically appear as weaker bands at longer wavelengths.
While specific experimental data for this compound is not extensively documented in publicly available literature, data from related substituted benzimidazoles can provide insight. For instance, various 2-arylbenzimidazoles exhibit λmax values shifted to longer wavelengths compared to references, a testament to the influence of substituents on the electronic structure. mdpi.com A study on 2-aminobenzimidazole (B67599) in ethanol (B145695) and water showed absorption maxima around 280-283 nm, 243-244 nm, and 204-212 nm. researchgate.net
Table 10.3: Representative UV-Vis Absorption Data for Benzimidazole Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Benzimidazole | 243, 274, 279 | google.com | |
| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 | researchgate.net |
This table presents data for related compounds to illustrate typical absorption ranges for the benzimidazole scaffold.
Mass Spectrometry (MS and HRMS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₆N₂O₂), the theoretical monoisotopic mass can be calculated with high precision.
HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The technique confirms the successful synthesis of the target compound by matching the experimentally measured accurate mass to the theoretical value. For example, HRMS has been used to confirm the presence of intermediates in reactions involving benzimidazole derivatives, demonstrating its utility in mechanistic studies.
Table 10.4.1: Theoretical Mass Data for this compound
| Molecular Formula | Compound Name | Theoretical Monoisotopic Mass (Da) |
|---|
This table shows the calculated exact mass which would be confirmed by HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is ideal for identifying and quantifying volatile and thermally stable compounds. wikipedia.org An analysis of this compound by GC-MS would first involve passing the volatilized sample through a GC column, where it would be separated from any impurities or reactants based on its boiling point and interactions with the column's stationary phase.
Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible pattern, known as its mass spectrum. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification.
For aromatic aldehydes, characteristic fragmentation patterns in EI-MS often include the loss of the aldehyde proton (M-1) and the loss of the entire formyl group (M-29, loss of CHO). scirp.org The mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragment ions characteristic of the benzimidazolone core and the aldehyde substituent. The direct analysis of aldehydes by GC-MS can sometimes be complicated by their reactivity, but it remains a powerful tool for identification. und.edu
X-ray Diffraction (XRD) Analysis for Crystalline Structures
X-ray Diffraction (XRD) analysis on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a solid-state compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
For a compound like this compound, which possesses hydrogen bond donors (N-H) and acceptors (C=O from both the lactam and the aldehyde), extensive hydrogen bonding is expected to be a dominant feature in its crystal structure. These interactions would likely link molecules into complex one-, two-, or three-dimensional networks.
While the specific crystal structure of this compound is not found in the surveyed literature, analysis of related benzimidazole derivatives provides a clear indication of the expected structural features. researchgate.netscilit.com For example, the crystal structure of 2-(1H-benzimidazol-2-yl)phenol reveals a planar molecule with arrangements stabilized by hydrogen bonds and π-π interactions. scilit.com Such derivatives often crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netmdpi.com The detailed structural parameters obtained from XRD are invaluable for understanding structure-property relationships.
Table 10.5: Illustrative Crystallographic Data for a Benzimidazole Derivative
| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |
|---|
This table provides data for a related structure to illustrate the type of information obtained from an XRD analysis.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for 2-Oxobenzimidazole-5-carbaldehyde
Future research is expected to prioritize the development of more efficient and environmentally friendly methods for synthesizing this compound. A key focus will be on green chemistry principles to minimize waste and energy usage. The exploration of novel catalytic systems, including transition-metal and biocatalytic approaches, could lead to more atom-economical synthetic routes. Additionally, the adoption of continuous flow chemistry technologies may offer a safer and more scalable production method for this important chemical intermediate.
Exploration of Novel Reactivity Patterns and Chemical Transformations
The aldehyde group of this compound is a gateway to numerous chemical reactions. Future investigations will likely move beyond standard transformations to explore its use in multicomponent reactions, which allow for the rapid assembly of complex molecules. Another promising area is the development of asymmetric synthesis methods to produce chiral derivatives, which are highly sought after in medicinal chemistry. The study of its reactivity under unconventional conditions, such as photochemical or electrochemical activation, could also reveal new synthetic pathways.
Rational Design of Next-Generation Derivatized Compounds
A major thrust of future research will be the rational design of new this compound derivatives with customized properties. By strategically modifying the benzimidazole (B57391) core or the aldehyde group, scientists can create next-generation compounds with enhanced biological activities or improved material characteristics. Computational chemistry will be instrumental in this process, enabling the prediction of molecular properties before synthesis and accelerating the design of new compounds.
Advanced Computational Modeling for Predictive Research
Computational modeling is becoming an essential tool for studying this compound and its derivatives. Techniques such as Density Functional Theory (DFT) can offer deep insights into the molecule's electronic structure and reactivity. Molecular docking and molecular dynamics (MD) simulations can predict how these compounds interact with biological targets, guiding the development of more effective drugs. These computational methods will significantly speed up the discovery of new applications for this versatile scaffold.
Expansion of In Vitro Biological Applications and Mechanism of Action Studies
While the biological potential of 2-oxobenzimidazole derivatives is known, future research will aim to broaden their in vitro applications and understand their mechanisms of action. This involves screening derivative libraries against a wider range of biological targets. For compounds that show promise, detailed studies will be necessary to uncover how they work at a molecular level. Advanced techniques like transcriptomics and proteomics will provide a comprehensive view of the cellular responses to these compounds.
Innovations in Coordination and Supramolecular Chemistry with Benzimidazole Scaffolds
The nitrogen atoms in the imidazole (B134444) ring make this compound an excellent ligand for metal ions. Future work will likely focus on creating and characterizing new coordination complexes with various metals for potential use in catalysis and sensing. mdpi.comnih.govmdpi.comroyalsocietypublishing.org The planar structure of the benzimidazole core also makes it suitable for building supramolecular assemblies like gels and porous materials. mdpi.comnih.govmdpi.comroyalsocietypublishing.org
The synthesis of coordination compounds often involves dissolving benzimidazole derivatives and a metal salt, such as zinc chloride dihydrate, in ethanol (B145695) and stirring the mixture for an extended period at room temperature. mdpi.comresearchgate.net The resulting precipitate is then washed and dried. mdpi.commdpi.com
Interactive Data Table: Synthesis of Zinc(II) Coordination Compounds with Benzimidazole Derivatives. mdpi.comresearchgate.net
| Ligand | Metal Salt | Solvent | Reaction Time | Product |
| Benzimidazole derivative | Zinc chloride dihydrate | 96% v/v ethanol | 12 h | Coordination complex |
Development of High-Performance Materials Utilizing this compound
The unique photophysical and electronic properties of the 2-oxobenzimidazole scaffold make it a promising candidate for developing high-performance materials. Future research will explore incorporating this structure into polymers, organic light-emitting diodes (OLEDs), and other functional materials. Polymers containing this unit may exhibit superior thermal stability and mechanical strength. Additionally, fluorescent sensors based on its derivatives could be developed for detecting specific ions or molecules.
Integration of Multi-Modal Spectroscopic Approaches for Comprehensive Characterization
A thorough understanding of the structural and electronic properties of this compound is fundamental for its application in various scientific and technological fields. While individual spectroscopic techniques provide valuable information, a truly comprehensive characterization is best achieved through the integration of multiple spectroscopic methods. This multi-modal approach, where data from different techniques are combined, offers a more complete and robust picture of the molecule's architecture and behavior.
The synergy between different spectroscopic techniques allows for a cross-validation of findings and provides insights that may not be apparent from a single method. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in determining the connectivity of atoms, Infrared (IR) spectroscopy offers detailed information about the functional groups present. Similarly, Ultraviolet-Visible (UV-Vis) spectroscopy sheds light on the electronic transitions within the molecule, which can be correlated with its molecular structure and environment. Mass spectrometry (MS) complements these techniques by providing the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural features. nih.govresearchgate.netnih.gov
The integration of these experimental techniques with theoretical calculations, such as Density Functional Theory (DFT), further enhances the characterization process. nih.govresearchgate.net DFT calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for a proposed structure, which can then be compared with experimental results for validation. This combined experimental and theoretical approach is a powerful tool for elucidating the fine details of molecular structure and properties.
A summary of how different spectroscopic techniques can be integrated for a comprehensive characterization of this compound is presented in the table below.
| Spectroscopic Technique | Information Provided | Contribution to Comprehensive Characterization |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms. | Elucidates the substitution pattern on the benzimidazole ring and the conformation of the aldehyde group. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Confirms the carbon skeleton, including the carbonyl carbon of the aldehyde and the carbons of the benzimidazole core. |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies. | Confirms the presence of the N-H and C=O stretching vibrations of the oxobenzimidazole ring and the C=O and C-H stretching of the carbaldehyde group. nih.govnih.gov |
| UV-Vis Spectroscopy | Provides information about the electronic transitions between molecular orbitals. | Characterizes the chromophoric system and can be used to study interactions with other molecules or changes in the electronic structure upon substitution. researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | Confirms the elemental composition and helps in the structural elucidation by analyzing the fragments. nih.gov |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a single crystal. | Provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net |
By systematically applying and integrating these spectroscopic methods, researchers can achieve a detailed and multi-faceted understanding of the structural and electronic properties of this compound, which is crucial for guiding its future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
